molecular formula C18H18F3N3O B2951071 N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 882082-02-2

N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2951071
CAS No.: 882082-02-2
M. Wt: 349.357
InChI Key: GKOHERGROAOKSA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic small molecule of significant interest in medicinal chemistry and neuroscience research. This compound belongs to the chemical class of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, a family known for its relevance in central nervous system (CNS) drug discovery. The core structure incorporates a piperazine ring, a privileged scaffold in neuropharmacology that often contributes to favorable blood-brain barrier penetration and interaction with neurological targets. Scientific investigations into structurally related analogs have demonstrated potent anticonvulsant properties in standard animal models of epilepsy, such as the maximal electroshock (MES) test and the psychomotor seizure (6-Hz) model, which is particularly relevant for therapy-resistant epilepsy . The molecular design, featuring a difluorophenylacetamide moiety, is strategically chosen to enhance metabolic stability and binding affinity. Furthermore, recent research highlights that piperazine derivatives can function as selective activators of Transient Receptor Potential Canonical 6 (TRPC6) channels . TRPC6 activation is an emerging therapeutic strategy for synaptic protection, with potential applications in neurodegenerative conditions, as it has been shown to help restore synaptic plasticity and protect against dendritic spine loss in experimental models. This compound is intended for research purposes only, including target validation, mechanism of action studies, and preclinical profiling of novel therapeutic candidates for neurological disorders. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-13-1-4-15(5-2-13)24-9-7-23(8-10-24)12-18(25)22-17-11-14(20)3-6-16(17)21/h1-6,11H,7-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOHERGROAOKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-Difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide, with the CAS number 882082-02-2, is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its synthesis, molecular interactions, and biological evaluations.

  • Molecular Formula : C18H18F3N3O
  • Molar Mass : 349.35 g/mol
  • Structural Characteristics : The compound features a difluorophenyl group and a piperazine moiety, which are significant for its interaction with biological targets.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The characterization of the compound is confirmed through various spectroscopic techniques including NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to piperazine derivatives. While specific data on this compound is limited, related compounds have shown significant antimicrobial activity against various pathogens. For instance, derivatives containing similar structures displayed comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole in vitro .

Anticancer Activity

The anticancer potential of this compound has been assessed through various assays like the MTT assay. Compounds with similar structural motifs have demonstrated promising anticancer activity against different cancer cell lines. For example, certain derivatives exhibited inhibition rates that were lower than standard chemotherapeutics like 5-fluorouracil but still significant enough to warrant further investigation .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms. The binding affinities observed in these studies indicate a potential for therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that similar piperazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that fluorinated compounds often enhance antimicrobial potency .
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines revealed that compounds with piperazine rings showed varying degrees of cytotoxicity. The presence of fluorine substituents was noted to improve activity against specific cancer types .

Data Summary Table

PropertyValue
CAS Number882082-02-2
Molecular FormulaC18H18F3N3O
Molar Mass349.35 g/mol
Antimicrobial ActivitySignificant (compared to standards)
Anticancer ActivityModerate (lower than 5-FU)
Binding AffinityEffective (docking studies)

Chemical Reactions Analysis

Reaction Parameters and Optimization

Critical parameters for achieving high yields and purity include:

ParameterOptimal RangeImpact on Reaction Efficiency
Solvent PolarityPolar aprotic (e.g., DMF)Accelerates nucleophilic substitution
Temperature80–120°CHigher temperatures reduce reaction time
Molar Ratio1:1.2 (acetamide:piperazine)Prevents unreacted starting material
CatalystKI (10 mol%)Facilitates halogen displacement

Yield and Purity Data (Analogous Compounds):

Compound AnalogueYield (%)Purity (HPLC, %)
N-(3-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide 7898.5
N-(2-fluorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide 6597.2

Side Reactions and By-Product Formation

Common side reactions include:

  • Over-alkylation : Excess acetamide leads to di-substituted piperazine derivatives.

  • Hydrolysis : Unstable intermediates may hydrolyze under prolonged heating, forming carboxylic acids.

  • Oxidation : Piperazine rings may oxidize in the presence of air, requiring inert atmospheres for sensitive reactions .

Mitigation Strategies:

  • Use anhydrous solvents and nitrogen purges.

  • Monitor reaction progress via HPLC or TLC.

Stability Under Reactive Conditions

The compound exhibits moderate stability in acidic or basic media:

ConditionStability ProfileDegradation Products
Aqueous HCl (1M)Decomposes within 2 hours2,5-Difluoroaniline + piperazine derivatives
Aqueous NaOH (1M)Stable for 24 hoursNo significant degradation
UV Light (254 nm)Photodegradation in 6 hoursFluorinated aromatic by-products

Functional Group Reactivity

Key reactive sites include:

  • Acetamide carbonyl : Susceptible to nucleophilic attack (e.g., hydrolysis or aminolysis).

  • Piperazine nitrogen : Participates in alkylation or acylation reactions.

  • Fluorinated aryl rings : Electron-withdrawing effects enhance electrophilic substitution at met

Comparison with Similar Compounds

N-(2,5-Dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide

  • Structure : Replaces the 2,5-difluorophenyl group with a 2,5-dichlorophenyl moiety and substitutes the 4-fluorophenyl on the piperazine with a 3,4-dimethylphenyl group.
  • The 3,4-dimethylphenyl group introduces steric bulk, which may alter receptor binding compared to the smaller 4-fluorophenyl group .

N-(2,5-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

  • Structure : Substitutes the 2,5-difluorophenyl with a 2,5-dimethoxyphenyl group.
  • This modification may shift activity toward serotonin or dopamine receptor modulation, as seen in other piperazine derivatives .

2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20)

  • Structure : Replaces the 2,5-difluorophenyl acetamide with a thiazole ring bearing a 4-methoxyphenyl group.
  • The 4-methoxyphenyl group could improve bioavailability compared to halogenated analogs .

Functional Analogues with Antimicrobial Activity

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)

  • Structure : Features a benzo[d]thiazol-5-ylsulfonyl group on the piperazine and a 3,5-difluorophenyl acetamide.
  • Activity: Exhibits strong gram-positive antibacterial activity (MIC: 2–4 µg/mL). The sulfonyl group and 3,5-difluorophenyl substitution likely enhance hydrophobic interactions with bacterial enzymes, a property less pronounced in the target compound due to its 2,5-difluorophenyl orientation .

2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 49)

  • Structure : Replaces the difluorophenyl group with a thiazol-2-yl moiety.
  • Activity : Demonstrates antifungal activity (MIC: 4–8 µg/mL). The thiazole ring may engage in π-π stacking with fungal cytochrome P450 enzymes, a mechanism absent in the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Weight LogP (Predicted) Key Substituents Reported Activity
Target Compound 373.36 3.2 2,5-difluorophenyl, 4-fluorophenyl Limited data; inferred receptor binding
N-(2,5-Dichlorophenyl)-[...]acetamide 422.31 4.1 2,5-dichlorophenyl, 3,4-dimethylphenyl Not reported; structural analog
Compound 47 494.54 3.8 Benzo[d]thiazol-5-ylsulfonyl Antibacterial (gram-positive)
Compound 20 441.50 2.9 Thiazole, 4-methoxyphenyl MMP inhibition (anti-inflammatory)

Key Findings and Implications

Halogenation Effects : Fluorine substituents (as in the target compound) improve metabolic stability and target selectivity compared to chlorine or methoxy groups but may reduce lipophilicity and membrane penetration .

Piperazine Modifications : The 4-fluorophenyl group on piperazine optimizes receptor affinity in neuropharmacological agents, while bulkier substituents (e.g., benzo[d]thiazol-5-ylsulfonyl) shift activity toward antimicrobial targets .

Acetamide Tail Diversity : Thiazole or thiazol-2-yl termini enhance antifungal or anti-inflammatory activity, whereas difluorophenyl groups may favor CNS receptor interactions .

Q & A

Q. How can cross-disciplinary approaches (e.g., computational chemistry + synthetic biology) enhance research outcomes?

  • Integration :
  • Combine QSAR models with CRISPR-engineered cell lines to validate target engagement .
  • Use machine learning (e.g., AlphaFold) to predict metabolite pathways .

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